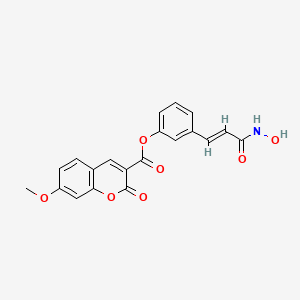
Hdac-IN-42
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac-IN-42 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases, such as this compound, are of significant interest in the field of epigenetics and cancer therapy due to their ability to modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in cancer cells .
Métodos De Preparación
The synthesis of Hdac-IN-42 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a hydroxamic acid derivative, which is a common motif in histone deacetylase inhibitors due to its ability to chelate zinc ions in the active site of the enzyme . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the efficacy and safety of the compound .
Análisis De Reacciones Químicas
Hdac-IN-42 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with altered functional groups .
Aplicaciones Científicas De Investigación
Hdac-IN-42 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in various chemical processes and to develop new synthetic methodologies.
Biology: Employed in research to understand the regulation of gene expression and the role of histone modifications in cellular processes.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in inducing apoptosis and inhibiting tumor growth.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases .
Mecanismo De Acción
Hdac-IN-42 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and the pathways involved in its mechanism of action include the regulation of cell cycle, apoptosis, and differentiation .
Comparación Con Compuestos Similares
Hdac-IN-42 is unique among histone deacetylase inhibitors due to its specific structure and binding affinity. Similar compounds include:
Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.
Panobinostat: Known for its potent inhibitory effects on multiple histone deacetylase isoforms.
Belinostat: Used in the treatment of peripheral T-cell lymphoma .
This compound stands out due to its unique chemical structure, which provides distinct binding properties and potentially different therapeutic effects compared to other histone deacetylase inhibitors.
Propiedades
Fórmula molecular |
C20H15NO7 |
|---|---|
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl] 7-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C20H15NO7/c1-26-14-7-6-13-10-16(20(24)28-17(13)11-14)19(23)27-15-4-2-3-12(9-15)5-8-18(22)21-25/h2-11,25H,1H3,(H,21,22)/b8-5+ |
Clave InChI |
KZJPZOCQYVSTEC-VMPITWQZSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC(=C3)/C=C/C(=O)NO |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC(=C3)C=CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15141798.png)
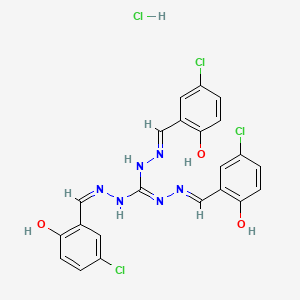

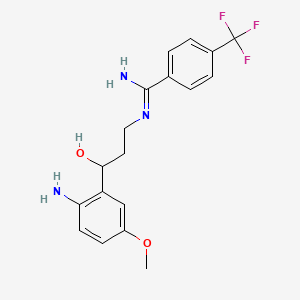
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
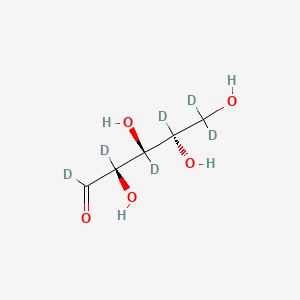

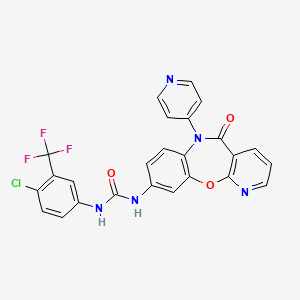
![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)

